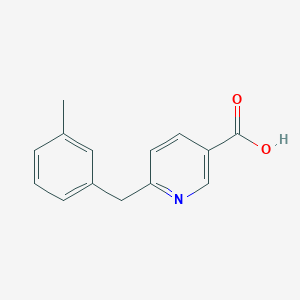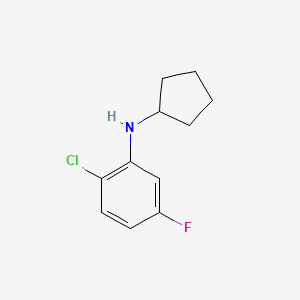
Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position and an ethyl ester group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate typically involves the condensation of 2-methylpyrimidine-5-carboxylic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrimidine ring to a dihydropyrimidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dihydropyrimidines.
科学的研究の応用
Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate can be compared with other pyrimidine derivatives, such as:
- Ethyl 3-(2-chloropyrimidin-5-yl)-3-oxopropanoate
- Ethyl 3-(2-aminopyrimidin-5-yl)-3-oxopropanoate
- Ethyl 3-(2-hydroxypyrimidin-5-yl)-3-oxopropanoate
These compounds share a similar pyrimidine core but differ in their substituents, which can significantly influence their chemical properties and biological activities. This compound is unique due to the presence of the methyl group at the 2-position, which can affect its reactivity and interactions with molecular targets.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)4-9(13)8-5-11-7(2)12-6-8/h5-6H,3-4H2,1-2H3 |
InChIキー |
CPMZFGSPBWICDD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=CN=C(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


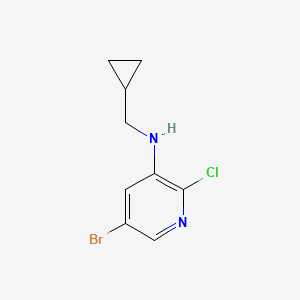

![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)

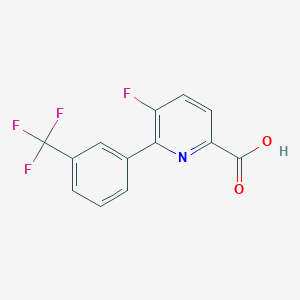

![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)
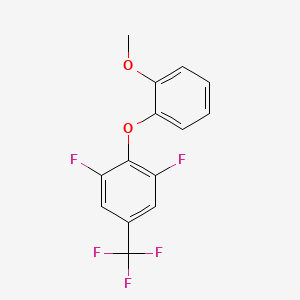
![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)
